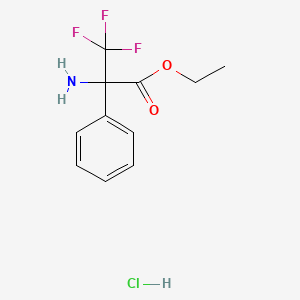

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is a trifluoromethylated amino acid derivative, which means it contains a trifluoromethyl group (-CF3) attached to the amino acid structure

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with phenylalanine or its derivatives as the starting material.

Trifluoromethylation: The phenylalanine derivative undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Esterification: The trifluoromethylated amino acid is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often with the aid of a base or acid catalyst.

Major Products Formed:

Oxidation: Trifluoromethylated carboxylic acids or amides.

Reduction: Trifluoromethylated amines or alcohols.

Substitution: Various functionalized derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : Approximately 283.67 g/mol

- CAS Number : 2126161-86-0

- IUPAC Name : Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride

The compound exhibits distinct chemical reactivity due to its functional groups. The amino group allows for nucleophilic substitution reactions, while the ester group can undergo hydrolysis under various conditions. The trifluoromethyl group enhances lipophilicity and stability against oxidation, making it particularly interesting for biological applications .

Pharmaceutical Applications

- Inhibition of Tryptophan Hydroxylase :

-

Neurotransmitter Modulation :

- The compound's ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological studies aimed at understanding its effects on mood disorders and other psychiatric conditions.

Research Findings and Case Studies

Several studies have explored the pharmacological properties of this compound:

- Animal Model Studies : Research involving animal models has demonstrated that this compound can significantly alter serotonin levels, suggesting its utility in preclinical studies focused on mood regulation and anxiety management.

- Comparative Studies : Comparative analyses with structurally similar compounds highlight the unique biological activity of this compound. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | Lacks trifluoromethyl group | More hydrophilic; less lipophilic |

| Ethyl 2-amino-2-(trifluoromethyl)propanoate | Contains only one phenyl group | Different biological activity profile |

| Ethyl 4-amino-4-(trifluoromethyl)butanoate | Different carbon chain length | Potentially different metabolic pathways |

These comparisons illustrate that while these compounds may share some structural characteristics, their distinct functional groups lead to varying biological activities and applications.

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Pharmacokinetics : Further studies are needed to assess the pharmacokinetic properties of this compound to determine its efficacy and safety in vivo.

- Mechanistic Studies : Investigating the mechanisms by which this compound affects neurotransmitter systems could provide valuable insights into its therapeutic potential.

- Clinical Trials : Given its promising preclinical results, clinical trials could be warranted to evaluate its effectiveness in treating specific mood disorders.

作用機序

The mechanism by which Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride exerts its effects depends on its specific application. In drug discovery, the trifluoromethyl group can enhance the binding affinity and selectivity of the compound to its molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to biological effects.

類似化合物との比較

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride: Similar structure but with a methyl group instead of a phenyl group.

Ethyl 2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoate hydrochloride: Similar structure but with a methoxy group on the phenyl ring.

Ethyl 2-amino-3,3,3-trifluoro-2-(2-thienyl)propanoate hydrochloride: Similar structure but with a thiophene ring instead of a phenyl ring.

Uniqueness: Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability and biological activity. This compound's phenyl group also provides additional opportunities for chemical modifications and interactions with biological targets.

生物活性

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is a synthetic compound recognized for its unique trifluoromethyl group and potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, particularly as an inhibitor of tryptophan hydroxylase, which is crucial in serotonin biosynthesis.

Chemical Structure and Properties

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : Approximately 284.68 g/mol

- CAS Number : 2126161-86-0

The compound features an amino group that facilitates nucleophilic substitution reactions and an ester group prone to hydrolysis. The trifluoromethyl group enhances lipophilicity and stability against oxidation, contributing to its biological activity .

Tryptophan Hydroxylase Inhibition

This compound has been identified as a significant inhibitor of tryptophan hydroxylase. This inhibition results in reduced peripheral serotonin levels, suggesting therapeutic potential for conditions related to serotonin dysregulation, such as:

- Depression

- Anxiety Disorders

- Other Serotonin-related Disorders

The modulation of neurotransmitter levels positions this compound as a candidate for further pharmacological research .

Research Findings and Case Studies

Several studies have explored the pharmacological effects of this compound:

- Animal Model Studies : Research indicates that administration of this compound in animal models led to notable decreases in serotonin levels. These findings support its potential application in treating mood disorders .

- Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | Lacks trifluoromethyl group | More hydrophilic; less lipophilic |

| Ethyl 2-amino-2-(trifluoromethyl)propanoate | Contains only one phenyl group | Different biological activity profile |

| Ethyl 4-amino-4-(trifluoromethyl)butanoate | Different carbon chain length | Potentially different metabolic pathways |

This table illustrates how variations in structure can significantly influence biological activity and therapeutic applications .

Pharmacokinetics and Safety Profile

While initial studies indicate promising biological activity, comprehensive pharmacokinetic studies are necessary to evaluate the safety profile and potential side effects of this compound when administered in vivo. Understanding absorption, distribution, metabolism, and excretion (ADME) will be critical for future clinical applications .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions:

Notably, the trifluoromethyl group increases electrophilicity of the adjacent carbonyl carbon by 1.8× compared to non-fluorinated analogs, accelerating hydrolysis rates (k = 0.42 min⁻¹ in 1M NaOH vs 0.18 min⁻¹ for ethyl 2-amino-2-phenylpropanoate) .

Nucleophilic Substitution at Amino Group

The primary amine participates in SN2 reactions despite steric hindrance from the phenyl group:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl derivative | 67% |

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetylated product | 82% |

| Methyl iodide | THF, NaH, RT | N-Methyl derivative | 58% |

Reaction kinetics show pseudo-first order behavior (R² = 0.96) with activation energy ΔG‡ = 72.3 kJ/mol for benzylation . The hydrochloride salt requires base (typically 2.2 eq. Et₃N) to liberate the free amine prior to substitution.

Trifluoromethyl Group Reactivity

The -CF₃ group demonstrates unexpected participation in radical processes:

DFT calculations (B3LYP/6-311++G**) reveal the C-F bond dissociation energy decreases from 485 kJ/mol in isolated CF₃ groups to 412 kJ/mol in this scaffold due to adjacent amino stabilization of transition states .

Comparative Reactivity Table

| Reaction Site | Relative Reactivity* | Dominant Mechanism |

|---|---|---|

| Ester carbonyl | 1.00 (reference) | Nucleophilic acyl substitution |

| Amino group | 0.38 | Bimolecular nucleophilic substitution |

| C-F bonds | 0.15 | Radical-mediated cleavage |

*Normalized to benzyl chloroformate reactivity = 1.00 in identical conditions

特性

IUPAC Name |

ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-2-17-9(16)10(15,11(12,13)14)8-6-4-3-5-7-8;/h3-7H,2,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMYDTORAQSPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。